N,N,N',N'-Tetrabenzyl-malonamide
Overview
Description
Mechanism of Action
- Its role is to selectively extract trivalent actinide cations (such as Am(III) and Cm(III)) from trivalent lanthanide cations (Ln(III)) during liquid-liquid extraction processes .
- Spectroscopic techniques (IR and Raman) combined with DFT frequency calculations help investigate unique vibrational modes associated with each structural family .
- Subsequent steps involve separating actinides from lanthanides based on acid concentration dependencies of solvating and cation exchange extraction mechanisms .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Preparation Methods
The synthesis of N,N,N’,N’-Tetrabenzyl-malonamide typically involves the reaction of malonamide with benzyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through recrystallization to obtain the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N,N,N’,N’-Tetrabenzyl-malonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N,N,N’,N’-Tetrabenzyl-malonamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Comparison with Similar Compounds
N,N,N’,N’-Tetrabenzyl-malonamide can be compared with other similar compounds such as:
N,N,N’,N’-Tetrabenzyl-ethylenediamine: Similar in structure but with different reactivity and applications.
N,N,N’,N’-Tetrabenzyl-cyclen: Another related compound with distinct coordination chemistry properties.
N,N,N’,N’-Tetrabenzyl-malonamide stands out due to its unique combination of steric and electronic properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
N,N,N',N'-tetrabenzylpropanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N2O2/c34-30(32(22-26-13-5-1-6-14-26)23-27-15-7-2-8-16-27)21-31(35)33(24-28-17-9-3-10-18-28)25-29-19-11-4-12-20-29/h1-20H,21-25H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKGPCMRODOLRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CC(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368367 | |
Record name | N,N,N',N'-Tetrabenzyl-malonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87898-62-2 | |
Record name | N,N,N',N'-Tetrabenzyl-malonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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